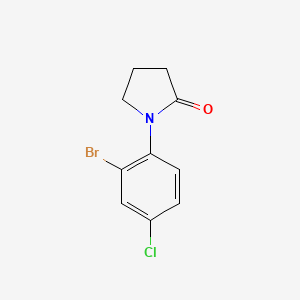

1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDRAGZVVAMPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682022 | |

| Record name | 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-79-9 | |

| Record name | 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one

Abstract

This technical guide provides a detailed exploration of the synthetic pathways for producing 1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one, a compound of interest for researchers and professionals in drug development. In the absence of a standardized, published protocol for this specific molecule, this document outlines two robust and scientifically-grounded proposed synthesis routes. These pathways are based on well-established, powerful N-arylation cross-coupling reactions: the Buchwald-Hartwig amination and the Ullmann condensation. This guide offers an in-depth analysis of the reaction mechanisms, causality behind experimental choices, and detailed, step-by-step protocols for each proposed method. All quantitative data is summarized in structured tables, and key workflows are visualized through diagrams to ensure clarity and reproducibility. This document is intended to serve as a foundational resource for the successful laboratory-scale synthesis of 1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one.

Introduction: The Challenge of N-Aryl Lactam Synthesis

The synthesis of N-aryl lactams, such as 1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one, is a significant endeavor in medicinal chemistry and materials science. These scaffolds are prevalent in a wide array of biologically active compounds and functional materials. The core chemical challenge lies in the formation of the carbon-nitrogen (C-N) bond between the lactam nitrogen and an aryl halide. Traditional methods for C-N bond formation often suffer from limitations such as harsh reaction conditions, limited substrate scope, and poor functional group tolerance.

Modern synthetic organic chemistry has largely overcome these challenges through the development of transition metal-catalyzed cross-coupling reactions. Among these, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation have emerged as the most versatile and reliable methods for N-arylation.[1][2] This guide will detail proposed synthesis pathways for 1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one utilizing both of these state-of-the-art methodologies.

Proposed Synthesis Pathways: An Overview

The synthesis of 1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one can be strategically approached by the N-arylation of 2-pyrrolidinone with a suitable aryl halide. The most logical precursor for the aryl component is 1,2-dibromo-4-chlorobenzene. The bromine atom at the 2-position is sterically hindered, which may influence its reactivity relative to the bromine at the 1-position. The proposed reaction is depicted below:

This guide will present two distinct, yet equally viable, catalytic systems to achieve this transformation:

-

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination

-

Pathway B: Copper-Catalyzed Ullmann Condensation

Pathway A: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds via a palladium-catalyzed cross-coupling reaction.[2][3] Its broad functional group tolerance and effectiveness with a wide range of substrates make it a primary choice for the synthesis of complex aryl amines and amides.

Rationale for Experimental Choices

The selection of each component in the Buchwald-Hartwig reaction is critical for its success. The following table outlines the key reagents and the reasoning behind their selection for the synthesis of 1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one.

| Component | Selection | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source that is readily activated under the reaction conditions. |

| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | A bulky, electron-rich phosphine ligand that promotes the crucial reductive elimination step and stabilizes the palladium catalyst, preventing beta-hydride elimination. |

| Base | K₂CO₃ (Potassium Carbonate) | A moderately strong base that is effective in deprotonating the lactam nitrogen without causing unwanted side reactions. |

| Solvent | Toluene | An inert, high-boiling solvent that is suitable for the required reaction temperatures. |

Proposed Experimental Protocol

Materials:

-

1,2-dibromo-4-chlorobenzene (1.0 eq)

-

2-pyrrolidinone (1.2 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

Xantphos (0.04 eq)

-

K₂CO₃ (2.0 eq)

-

Anhydrous Toluene

Procedure:

-

To a dry Schlenk flask, add 1,2-dibromo-4-chlorobenzene, 2-pyrrolidinone, K₂CO₃, Pd₂(dba)₃, and Xantphos.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one.

Workflow Diagram

Pathway B: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed N-arylation reaction that has seen a modern resurgence with the development of new ligand systems.[1][4] It provides a valuable, often more cost-effective, alternative to palladium-catalyzed methods.

Rationale for Experimental Choices

The Ullmann condensation requires careful selection of the copper source, ligand, base, and solvent to achieve high yields and selectivity.

| Component | Selection | Rationale |

| Copper Catalyst | CuI (Copper(I) Iodide) | A common and effective copper(I) salt that is readily available and serves as an active catalyst. |

| Ligand | L-Proline | A simple and inexpensive amino acid ligand that has been shown to be highly effective in promoting Ullmann-type couplings. |

| Base | K₂CO₃ (Potassium Carbonate) | A suitable base for deprotonating the lactam and facilitating the catalytic cycle. |

| Solvent | DMSO (Dimethyl Sulfoxide) | A polar aprotic solvent that is excellent for solubilizing the reactants and promoting the reaction at elevated temperatures. |

Proposed Experimental Protocol

Materials:

-

1,2-dibromo-4-chlorobenzene (1.0 eq)

-

2-pyrrolidinone (1.2 eq)

-

CuI (0.1 eq)

-

L-Proline (0.2 eq)

-

K₂CO₃ (2.0 eq)

-

Anhydrous DMSO

Procedure:

-

To a dry Schlenk flask, add 1,2-dibromo-4-chlorobenzene, 2-pyrrolidinone, CuI, L-Proline, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous DMSO via syringe.

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one.

Workflow Diagram

Conclusion and Future Outlook

This technical guide has presented two robust and well-reasoned synthetic pathways for the preparation of 1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one, a molecule of significant interest in drug discovery and development. By leveraging the power of modern transition metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation, this guide provides researchers with detailed, actionable protocols. The choice between the two pathways may depend on factors such as catalyst cost, availability of ligands, and specific laboratory capabilities. Further optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, may lead to improved yields and purity. The methodologies outlined herein provide a strong foundation for the successful and efficient synthesis of this and other structurally related N-aryl lactams.

References

-

Spanò V, Rocca R, Barreca M, et al. Pyrrolo[2′,3′,3,4]cyclohepta[1,2-d][5][6]oxazoles, a new class of antimitotic agents active against multiple malignant cell types. Journal of Medicinal Chemistry. 2020; :12023-12042. DOI: 10.1021/acs.jmedchem.0c01315. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Wolfe JP, Tomori H, Sadighi JP, Yin J, Buchwald SL. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. J Org Chem. 2000;65(4):1158-1174. [Link]

- Wellesley College. A Two-Step Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene. Part 2: Synthesis of 1-Bromo-3-chloro-5-iodobenzene.

-

Wikipedia. Ullmann condensation. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

PubChem. 2-Bromo-1-(4-chlorophenyl)propan-1-one. [Link]

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

Sources

The Synthesis of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one: A Mechanistic and Practical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The formation of N-aryl lactams is a cornerstone transformation in modern synthetic chemistry, providing access to a privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive technical overview of the synthesis of a specific N-aryl lactam, 1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one, with a focus on its formation via the Buchwald-Hartwig amination. We will delve into the intricacies of the reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that govern the success of this powerful carbon-nitrogen bond-forming reaction.

Introduction: The Significance of N-Aryl Lactams and the Buchwald-Hartwig Amination

N-aryl lactams, such as 1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one, are valuable intermediates in the synthesis of complex molecules. The pyrrolidinone core is a common feature in many biologically active compounds, and the ability to introduce a substituted aryl group onto the nitrogen atom opens up a vast chemical space for the development of new chemical entities.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of C-N bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the efficient union of an amine (or in this case, a lactam) with an aryl halide, offering significant advantages over traditional methods that often require harsh reaction conditions and have limited substrate scope. The development of sophisticated phosphine ligands has been instrumental in the evolution of this reaction, enabling the coupling of a wide range of substrates under increasingly mild conditions.[3][4]

The Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle

The formation of 1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one via the Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, ligand exchange, and reductive elimination.

A likely aryl halide precursor for this synthesis is 1,2-dibromo-4-chlorobenzene. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) is a critical aspect of this reaction's selectivity. In palladium-catalyzed cross-coupling reactions, the oxidative addition step generally follows the reactivity trend of C-I > C-Br > C-Cl.[5] This inherent difference allows for the selective reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for potential further functionalization.

The catalytic cycle can be visualized as follows:

Figure 1: The catalytic cycle for the Buchwald-Hartwig amination in the synthesis of 1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one.

A Deeper Dive into the Mechanistic Steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl halide (1,2-dibromo-4-chlorobenzene). This is often the rate-determining step and results in the formation of a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it promotes this step.[3]

-

Ligand Exchange: In the presence of a base, the deprotonated 2-pyrrolidinone displaces the bromide ligand on the palladium center. This forms a palladium-amido complex. The strength and nature of the base are critical for efficient deprotonation of the lactam without causing undesirable side reactions.

-

Reductive Elimination: This is the final step in the formation of the C-N bond. The aryl group and the lactam nitrogen, both coordinated to the palladium center, couple, and the desired product, 1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one, is released. This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocol: A Representative Synthesis

Reactants and Reagents:

| Compound | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1,2-Dibromo-4-chlorobenzene | 270.36 | 2.70 g | 10.0 | 1.0 |

| 2-Pyrrolidinone | 85.11 | 1.02 g | 12.0 | 1.2 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 45 mg | 0.2 | 0.02 |

| XPhos | 476.65 | 191 mg | 0.4 | 0.04 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.35 g | 14.0 | 1.4 |

| Anhydrous Toluene | - | 50 mL | - | - |

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (45 mg, 0.2 mmol), XPhos (191 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

-

Addition of Reactants: Add 1,2-dibromo-4-chlorobenzene (2.70 g, 10.0 mmol) and 2-pyrrolidinone (1.02 g, 12.0 mmol) to the flask.

-

Solvent Addition: Add anhydrous toluene (50 mL) via syringe.

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the pure 1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one.

Experimental Workflow Diagram:

Figure 2: A step-by-step workflow for the synthesis of 1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one.

Causality Behind Experimental Choices

-

Catalyst System (Pd(OAc)₂ and XPhos): Palladium(II) acetate is a common and relatively inexpensive palladium precursor that is readily reduced in situ to the active Pd(0) species. XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a bulky and electron-rich biaryl phosphine ligand from the Buchwald group.[3] Its steric bulk promotes the formation of the monoligated, highly reactive L-Pd(0) species, which is crucial for the oxidative addition of the aryl bromide. The electron-donating nature of the ligand also facilitates the oxidative addition step.

-

Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the 2-pyrrolidinone, making it a more potent nucleophile for the ligand exchange step. Sodium tert-butoxide is a common choice for Buchwald-Hartwig aminations due to its high basicity and relatively low nucleophilicity, which minimizes side reactions.

-

Solvent (Anhydrous Toluene): Toluene is a common non-polar, aprotic solvent for this reaction. It is crucial that the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze the base.

-

Temperature (100 °C): The reaction is typically heated to overcome the activation energy barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Conclusion

The synthesis of 1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one via the Buchwald-Hartwig amination is a prime example of the power of modern cross-coupling chemistry. By understanding the intricacies of the catalytic cycle and making informed choices about the catalyst, ligand, base, and reaction conditions, researchers can efficiently construct this valuable N-aryl lactam. The provided protocol serves as a robust starting point for the synthesis of this and related compounds, empowering further research and development in the fields of medicinal chemistry and materials science.

References

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

-

Li, J. J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(10), 3844–3847. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 46(29), 5354–5358. [Link]

-

Chen, M., Liu, F., & Dong, G. (2018). Direct Palladium-Catalyzed β-Arylation of Lactams. Angewandte Chemie International Edition, 57(14), 3815–3819. [Link]

-

Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

-

Guram, A. S., & Buchwald, S. L. (2009). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Chemistry—A European Journal, 15(45), 12338–12353. [Link]

-

Doucet, H. (2010). Buchwald–Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. European Journal of Organic Chemistry, 2010(16), 3021–3028. [Link]

-

Fagnou, K. (2007). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications, (38), 3967–3977. [Link]

-

Request PDF. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

Torborg, C., & Beller, M. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027–3043. [Link]

-

Hartwig, J. F. (2010). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 39(41), 9813–9824. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(40), 14076–14090. [Link]

-

Reddy, K. S., & Kumar, A. (2014). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 4(83), 44171–44175. [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectroscopic data for 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one

Introduction

1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one is a substituted N-aryl lactam. Compounds of this class are pivotal building blocks in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecular architectures. A precise and unambiguous structural confirmation of such molecules is paramount for any research and development endeavor. This guide provides a comprehensive technical overview of the spectroscopic data expected for 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one, designed for researchers, scientists, and drug development professionals.

While direct experimental spectra for this specific molecule are not widely available in public repositories, this document leverages fundamental principles of spectroscopic analysis to predict the characteristic signals in ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, it offers detailed, field-proven protocols for the acquisition and interpretation of this data, ensuring scientific integrity and empowering researchers to empirically validate their synthesized compounds.

Molecular Structure and Spectroscopic Assignment Framework

The structural features of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one, including a disubstituted aromatic ring and a pyrrolidinone moiety, give rise to a distinct spectroscopic fingerprint. The diagram below illustrates the unique proton and carbon environments, which will be referenced throughout this guide.

Caption: Structure of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one with atom labeling.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Rationale

¹H NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides information on the number of different types of protons, their electronic environment, and their spatial relationship to neighboring protons. For 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one, the spectrum is anticipated to be well-resolved, with distinct regions for the aromatic and the aliphatic (pyrrolidinone ring) protons. The electron-withdrawing effects of the bromine, chlorine, and the amide carbonyl group will significantly influence the chemical shifts, causing a downfield shift for adjacent protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Hδ (C5-H₂) | ~3.8 - 4.0 | Triplet (t) | 2H |

| Hβ (C3-H₂) | ~2.6 - 2.8 | Triplet (t) | 2H |

| Hγ (C4-H₂) | ~2.1 - 2.3 | Quintet or Multiplet (m) | 2H |

| H6' | ~7.4 - 7.6 | Doublet (d) | 1H |

| H5' | ~7.2 - 7.4 | Doublet of Doublets (dd) | 1H |

| H3' | ~7.6 - 7.8 | Doublet (d) | 1H |

Causality Behind Predictions:

-

Pyrrolidinone Ring: The Hδ protons, being adjacent to the nitrogen atom, are expected to be the most downfield of the aliphatic protons. The Hβ protons are adjacent to the carbonyl group, also experiencing a downfield shift. The Hγ protons are the most shielded of the ring protons. The triplet multiplicities for Hδ and Hβ arise from coupling to the adjacent CH₂ group (Hγ and Hγ, respectively). Hγ will likely appear as a multiplet due to coupling with both Hδ and Hβ.

-

Aromatic Ring: The aromatic protons (H3', H5', H6') are expected in the downfield region of 7.2-7.8 ppm due to the deshielding effect of the ring current. The precise shifts and splitting patterns are dictated by the substitution. H3' is ortho to the bromine and will likely be a doublet. H6' is ortho to the nitrogen and will also be a doublet. H5' is meta to both the bromine and the nitrogen and will appear as a doublet of doublets due to coupling with both H3' and H6'.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Transfer: Filter the solution into a clean, dry NMR tube to a height of about 4-5 cm.

-

Instrumentation:

-

Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

-

Instrument Setup (on a 400 MHz spectrometer):

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

Tune and match the probe for the ¹H frequency.

-

-

Acquisition:

-

Acquire the spectrum using standard parameters (e.g., 16 scans, a relaxation delay of 1-2 seconds).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Rationale

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms in a molecule. Given the molecular symmetry, 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one is expected to show 10 distinct carbon signals. The chemical shifts are highly dependent on the electronic environment, with the carbonyl carbon being the most deshielded.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (ppm) |

| Cα (C=O) | ~175 - 180 |

| C1' | ~140 - 145 |

| C4' | ~130 - 135 |

| C2', C3', C5', C6' | ~120 - 130 (4 distinct signals) |

| Cδ | ~45 - 50 |

| Cβ | ~30 - 35 |

| Cγ | ~18 - 25 |

Causality Behind Predictions:

-

The amide carbonyl carbon (Cα) is expected to have the largest chemical shift due to the strong deshielding effect of the double-bonded oxygen.[1][2]

-

The aromatic carbons will appear in the 120-145 ppm range. The carbons directly attached to the electronegative bromine (C2') and chlorine (C4'), as well as the nitrogen (C1'), will have their shifts influenced accordingly.[3]

-

The aliphatic carbons of the pyrrolidinone ring will be in the upfield region. Cδ, being attached to nitrogen, will be the most downfield of the three, followed by Cβ (adjacent to the carbonyl), and finally the most shielded Cγ.

Experimental Protocol for ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with the following key differences in the acquisition parameters:

-

A wider spectral width is required to cover the full range of ¹³C chemical shifts.

-

A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often necessary due to the low natural abundance of ¹³C and its longer relaxation times.

For validation, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons, confirming the assignments for the pyrrolidinone ring.

Mass Spectrometry (MS)

Expertise & Experience: The Rationale

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[4][5] For halogenated compounds like 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one, the isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a highly characteristic pattern for the molecular ion and any fragments containing these halogens.

Predicted Mass Spectrometry Data (EI-MS)

Molecular Ion (M⁺): The molecular weight is 274.5 g/mol . The mass spectrum will show a cluster of peaks for the molecular ion due to the isotopes of Br and Cl.

| Ion | m/z | Predicted Relative Intensity |

| [M]⁺ (C₁₀H₉⁷⁹Br³⁵ClNO) | 274 | ~75% |

| [M+2]⁺ | 276 | 100% (from ⁸¹Br and ³⁷Cl) |

| [M+4]⁺ | 278 | ~25% (from ⁸¹Br³⁷Cl) |

Key Fragments:

| Predicted m/z | Possible Fragment Identity |

| 198/200/202 | [M - C₄H₅O]⁺ (Loss of pyrrolidinone ring elements) |

| 185/187 | [C₆H₃BrCl]⁺ |

| 150 | [C₆H₄Cl]⁺ (Loss of Br) |

| 111 | [C₆H₄Cl]⁺ |

Causality Behind Predictions: The fragmentation is likely to be initiated by the cleavage of bonds adjacent to the amide and the aromatic ring. Common fragmentation pathways would include the loss of the pyrrolidinone ring or parts of it, and the cleavage of the C-Br and C-Cl bonds. The relative abundances of the isotopic peaks are a powerful diagnostic tool.

Experimental Protocol for EI-MS Acquisition

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Volatilize the sample by heating in the vacuum of the ion source. Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for EI-MS data acquisition and interpretation.

Infrared (IR) Spectroscopy

Expertise & Experience: The Rationale

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] For 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one, the most prominent feature in the IR spectrum will be the strong absorption from the amide carbonyl group.

Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1690 | Strong | Amide C=O stretch (Lactam) |

| 1600 - 1450 | Medium-Weak | Aromatic C=C stretches |

| ~1280 | Medium | C-N stretch |

| 800 - 600 | Strong | C-Cl and C-Br stretches |

Causality Behind Predictions:

-

The C=O stretch of the five-membered lactam ring is expected at a relatively high wavenumber (~1690 cm⁻¹) due to ring strain. This will be the most intense and diagnostic peak in the spectrum.[7][8]

-

The C-H stretches for the aromatic (sp² C-H) and aliphatic (sp³ C-H) protons will appear in their characteristic regions just above and below 3000 cm⁻¹, respectively.[9][10]

-

The C=C stretches of the aromatic ring will show several bands in the 1600-1450 cm⁻¹ region.

-

The C-X stretches for the C-Cl and C-Br bonds will be found in the lower frequency "fingerprint" region of the spectrum.

Experimental Protocol for FT-IR (ATR Method)

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Conclusion

The structural elucidation of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one relies on the synergistic application of multiple spectroscopic techniques. This guide provides a robust predictive framework for the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. The characteristic signals, including the distinct patterns of the pyrrolidinone ring protons in NMR, the unique isotopic cluster in the mass spectrum, and the strong amide carbonyl absorption in the IR spectrum, collectively form a unique fingerprint for this molecule. By following the detailed experimental protocols outlined herein, researchers can confidently acquire and interpret the necessary data to verify the identity and purity of their synthesized material, ensuring the integrity and success of their scientific endeavors.

References

- Jonas, A., & Khun, T. (2021). Accurate Prediction of 1H and 13C Chemical Shifts of Small Molecules Using Machine Learning.

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

- Grimme, S. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(21), 3767–3774.

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode. Retrieved from [Link]

- Smith, B. C. (2011). Interpretation of Infrared Spectra, A Practical Approach. CRC Press.

-

LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

-

University of Hong Kong. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines - Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Xigo Nanotools. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). First Principles Calculation of Electron Ionization Mass Spectra for Selected Organic Drug Molecules. Retrieved from [Link]

-

Clemson University. (n.d.). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

R-NMR. (2023). SOP data acquisition. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). FIORA: Local neighborhood-based prediction of compound mass spectra from single fragmentation events. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

IOPscience. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shift values of compound 4a. Retrieved from [Link]

-

Chegg. (2025). Spectroscopy: Predict the 1H NMR spectrum of 1-(4-chlorophenyl)propan-2-yl acetate. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. compoundchem.com [compoundchem.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. rroij.com [rroij.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Structural Elucidation of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one using ¹H and ¹³C NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in the fields of chemical research and pharmaceutical development.[1][2] This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one. By integrating fundamental NMR principles with predictive analysis, we will deconstruct the anticipated spectral features of this molecule. This document serves as a practical reference for researchers, offering not only a detailed spectral interpretation but also a robust, self-validating experimental workflow designed to ensure data integrity and reproducibility. We will explore the causal relationships between the molecule's unique structural features—such as its substituted aromatic ring and lactam moiety—and their distinct signatures in the NMR spectra.

Introduction: The Molecule and the Method

1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one is a halogenated aromatic lactam. While its primary role is often as a synthetic intermediate in the creation of more complex molecules, its structure presents an excellent case study for NMR analysis due to its distinct electronic and steric environment. The molecule combines an aliphatic, five-membered lactam ring with a di-substituted phenyl group, offering a variety of proton and carbon environments to analyze.

NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[3][4] The technique allows for the determination of atom connectivity, stereochemistry, and electronic environment, making it an indispensable tool for identity confirmation and purity assessment in drug discovery and development.[1][2]

Molecular Structure Overview

To facilitate a clear and unambiguous discussion of the NMR data, a standardized atom numbering system is essential. The structure and numbering for 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one are presented below.

Figure 2: Recommended workflow for comprehensive NMR-based structural elucidation.

Key Instrumental Parameters

-

¹H NMR (Proton):

-

Pulse Program: zg30 (standard 30-degree pulse)

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 2 seconds

-

Spectral Width (SW): 20 ppm

-

-

¹³C NMR (Carbon):

-

Pulse Program: zgpg30 (power-gated decoupling)

-

Number of Scans (NS): 1024

-

Relaxation Delay (D1): 2 seconds

-

Spectral Width (SW): 240 ppm

-

-

2D COSY (Correlation Spectroscopy): Confirms proton-proton (J-coupling) connectivities. For example, it will show a cross-peak between the protons on C4 and C3, and C4 and C5, confirming their adjacency.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This is the most definitive method for assigning the aliphatic ¹³C signals based on their known ¹H assignments.

Conclusion: Synthesizing the Data for Unambiguous Assignment

This technical guide has laid out a comprehensive framework for the analysis of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one using ¹H and ¹³C NMR spectroscopy. By starting with a theoretical prediction based on established chemical principles, we have established a clear set of expectations for the chemical shifts, multiplicities, and coupling constants for every nucleus in the molecule.

The true power of this approach lies in its self-validating nature. The initial 1D spectral assignments, while robust, are hypotheses. These hypotheses are then rigorously tested and confirmed through 2D experiments like COSY and HSQC. The COSY spectrum validates the proton-proton connectivities within the pyrrolidinone and aromatic rings, while the HSQC spectrum provides an unbreakable link between the proton and its attached carbon. This multi-faceted approach transforms a routine spectral acquisition into a thorough scientific investigation, ensuring the highest degree of confidence in the final structural assignment. This methodology is not only applicable to the title compound but serves as a gold-standard workflow for the structural elucidation of novel small molecules in any research and development setting.

References

-

ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. [Link]

-

Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. [Link]

-

PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]

-

ResearchGate. (n.d.). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

Tevard. (n.d.). 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. [Link]

-

Rochester Institute of Technology. (n.d.). Sample Preparation. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

-

Springer Link. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Chemistry LibreTexts. (2022). The Basis for Differences in Chemical Shift. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one, a halogenated N-aryl lactam of interest in pharmaceutical and chemical research. Recognizing the unique analytical challenges posed by its structure, this document moves beyond a simple recitation of methods. Instead, it offers a logical, experience-driven narrative that explains the rationale behind instrumental choices, predicts fragmentation behavior based on first principles, and establishes a robust, self-validating protocol compliant with industry standards. We will delve into the selection of ionization sources and mass analyzers, propose a detailed fragmentation pathway supported by mechanistic reasoning, and outline a step-by-step validation workflow according to ICH Q2(R1) guidelines. This guide is intended for researchers, analytical scientists, and quality control professionals seeking to develop and validate a reliable LC-MS method for the identification and quantification of this molecule and structurally similar compounds.

Introduction: Understanding the Analyte

1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one is a small molecule characterized by three key structural features that dictate its analytical behavior: a polar lactam ring, a halogenated aromatic system, and the presence of both bromine and chlorine atoms. The lactam moiety provides a site for protonation, making it amenable to positive mode electrospray ionization. The phenyl ring introduces stability, while the bromo- and chloro-substituents create a highly distinctive isotopic signature that is the cornerstone of its mass spectrometric identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice for this type of analysis, offering the requisite sensitivity, specificity, and compatibility with complex matrices often encountered in drug development.[1][2] This guide will focus on developing a method that leverages these features for unambiguous characterization and quantification.

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.

| Property | Value | Rationale & Implication for MS Analysis |

| Molecular Formula | C₁₀H₉BrClNO | Defines the exact mass and isotopic distribution. |

| Monoisotopic Mass | 272.9559 g/mol | The primary target for high-resolution mass spectrometry (HRMS). |

| Average Mass | 274.54 g/mol | Calculated using the natural abundance of all isotopes. |

| Key Structural Features | N-aryl lactam, bromo-substituent, chloro-substituent | The lactam is a protonation site. Halogens create a unique isotopic pattern. |

| Predicted Polarity | Moderately Polar | Suitable for reverse-phase liquid chromatography (RPLC) and electrospray ionization. |

(Note: Mass values are calculated based on the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O).

Strategic Selection of MS Instrumentation

The choice of instrumentation is a critical decision point that directly impacts data quality, sensitivity, and the nature of the information obtained. For 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one, the optimal setup involves coupling a liquid chromatograph with a mass spectrometer equipped with a soft ionization source.

Ionization Source: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the preferred method for this analyte. ESI is a "soft ionization" technique that imparts minimal excess energy to the analyte, which is advantageous as it typically preserves the molecular ion, now observed as a protonated molecule, [M+H]⁺.[3][4] This is crucial for determining the molecular weight, the first and most fundamental piece of information in structural elucidation.[3]

-

Causality: The pyrrolidinone ring contains a carbonyl oxygen and a tertiary amine nitrogen, both of which can act as sites for protonation in the acidic mobile phases commonly used in RPLC. This inherent basicity makes the molecule highly suitable for positive mode ESI. Unlike harsher techniques like Electron Ionization (EI), ESI prevents premature fragmentation, ensuring the parent ion is observed with high intensity.[3][4]

Mass Analyzer: Tandem Quadrupole (QqQ) vs. High-Resolution MS (HRMS)

The choice of mass analyzer depends on the analytical goal: quantification or identification.

-

For Quantification (Targeted Analysis): A Triple Quadrupole (QqQ) mass spectrometer is the gold standard.[2] It operates in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive technique. In MRM, the first quadrupole (Q1) isolates the protonated parent ion ([M+H]⁺), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) isolates a specific, high-intensity fragment ion. This dual-filtering process dramatically reduces chemical noise and provides exceptional sensitivity, making it ideal for bioanalysis or impurity quantification.[2][5]

-

For Identification & Structural Elucidation (Untargeted Analysis): A High-Resolution Mass Spectrometer (HRMS) , such as a Time-of-Flight (TOF) or Orbitrap instrument, is superior.[2] These analyzers provide highly accurate mass measurements (<5 ppm), allowing for the confident determination of the elemental composition. This capability is invaluable for identifying unknown metabolites or degradation products and confirming the identity of the primary analyte.

Decoding the Mass Spectrum: Isotopic Patterns and Fragmentation

The mass spectrum of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one is uniquely informative due to the natural isotopic abundances of bromine and chlorine.

The Isotopic Signature: A Definitive Fingerprint

Halogens provide a readily identifiable pattern in the mass spectrum.[6][7]

-

Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance.

-

Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[6]

For a molecule containing one chlorine and one bromine atom, the molecular ion region will exhibit a characteristic cluster of peaks. The expected [M+H]⁺ cluster for C₁₀H₉BrClNO would be:

| Ion | Isotopic Composition | Calculated m/z | Expected Relative Abundance |

| [M+H]⁺ | ⁷⁹Br, ³⁵Cl | 273.9638 | 100% |

| [M+2+H]⁺ | ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl | 275.9617 | ~130% |

| [M+4+H]⁺ | ⁸¹Br, ³⁷Cl | 277.9587 | ~32% |

The observation of this specific isotopic pattern with the correct m/z values and intensity ratios is the most powerful evidence for confirming the presence of the target analyte.

Proposed Fragmentation Pathway (MS/MS)

To gain structural information, tandem mass spectrometry (MS/MS) is employed. The protonated molecule ([M+H]⁺) is subjected to Collision-Induced Dissociation (CID), leading to predictable bond cleavages. The most likely fragmentation pathways involve the lactam ring and the aryl-nitrogen bond.

A primary fragmentation is expected to be the cleavage of the pyrrolidinone ring, a common pathway for N-substituted lactams. Another key fragmentation would involve the loss of the entire pyrrolidinone moiety.

Below is a proposed fragmentation scheme:

Caption: Proposed MS/MS fragmentation pathway for protonated 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one.

Method Development and Validation Workflow

Developing a robust and reliable LC-MS method requires a systematic approach, culminating in a formal validation to prove it is fit for its intended purpose.[8] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[8][9][10]

Experimental Protocol: LC-MS/MS Method

-

Standard Preparation: Prepare a 1.0 mg/mL stock solution of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one in methanol. Create a dilution series (e.g., 1-1000 ng/mL) in the initial mobile phase composition for linearity and sensitivity assessments.

-

Chromatographic Conditions:

-

Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.9 µm).[11]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.[11]

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Positive ESI, MRM Mode):

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

MRM Transitions (Example):

-

Quantifier: 273.9 -> 184.9 (Collision Energy: 25 eV)

-

Qualifier: 273.9 -> 198.9 (Collision Energy: 20 eV) (Note: All MS parameters must be optimized empirically by infusing the analyte and adjusting for maximum signal intensity.)

-

-

Validation Workflow

The analytical method must be validated to ensure its performance is reliable and reproducible. The following parameters will be assessed as per ICH Q2(R1).[8][12]

Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.

Validation Parameter Acceptance Criteria:

| Parameter | Methodology | Acceptance Criteria |

| Specificity | Analyze blank matrix, placebo, and analyte spiked in matrix. | No interfering peaks at the retention time of the analyte. |

| Linearity | Analyze a minimum of 5 concentrations across the expected range.[8] | Correlation coefficient (r²) ≥ 0.995. |

| Range | Derived from linearity studies.[8] | Typically 80-120% of the test concentration for assay.[8] |

| Accuracy | Analyze samples of known concentration (at least 3 levels, 3 replicates each). | % Recovery within 98.0% - 102.0%. |

| Precision | Repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0%. |

| LOD & LOQ | Signal-to-Noise ratio method. | LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1. |

| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C). | RSD of results should remain within acceptable limits (e.g., ≤ 5.0%). |

Conclusion

The mass spectrometric analysis of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one is a clear-cut process when approached with a foundational understanding of the molecule's chemistry and the principles of modern analytical instrumentation. The use of LC-MS with electrospray ionization provides a sensitive and specific platform for both identification and quantification. The distinct isotopic signature imparted by the two halogen atoms serves as an unambiguous identifier, while a systematic fragmentation pattern allows for detailed structural confirmation. By following the outlined method development strategy and adhering to the rigorous validation framework of ICH Q2(R1), researchers can establish a self-validating, reliable, and scientifically sound analytical protocol suitable for the demanding standards of the pharmaceutical and chemical industries.

References

- Current developments in LC-MS for pharmaceutical analysis.Analyst (RSC Publishing).

- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.National Institutes of Health (NIH).

- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.European Medicines Agency (EMA).

- Organic Compounds Containing Halogen Atoms.Chemistry LibreTexts.

- LC/MS Applications in Drug Development.BioAgilytix.

- Electrospray ionization.Wikipedia.

- LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms.National Institutes of Health (NIH).

- Mass Spectrometry.Michigan State University Chemistry.

- LC-MS Method Development.Intertek.

- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.U.S. Food and Drug Administration.

- ICH Q2 Validation of Analytical Procedures.YouTube.

- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.Starodub.

Sources

- 1. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. bioagilytix.com [bioagilytix.com]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. LC-MS Method Development [intertek.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 10. youtube.com [youtube.com]

- 11. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. starodub.nl [starodub.nl]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one

Executive Summary

This document provides an in-depth analysis of the physicochemical properties of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one, a substituted N-aryl pyrrolidinone. As a molecule of interest within synthetic and medicinal chemistry, understanding its core characteristics is paramount for researchers in drug discovery and materials science. This guide moves beyond a simple data sheet, offering a holistic view grounded in the principles of analytical chemistry. We will explore the compound's structural identity, detail its key physical and chemical properties, and present robust, field-proven experimental protocols for their validation. The causality behind methodological choices is explained, ensuring that the reader not only understands the "what" but also the "why" of the scientific process. All data and claims are substantiated with references to authoritative sources.

Introduction: The Significance of N-Aryl Pyrrolidinones

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules. When functionalized with an N-aryl substituent, as in the case of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one, the resulting structure serves as a versatile building block. The specific halogenation pattern—a bromine atom at the ortho position and a chlorine atom at the para position of the phenyl ring—offers distinct electronic properties and potential handles for further synthetic elaboration through cross-coupling reactions. This makes a thorough characterization of its fundamental physicochemical properties essential for predicting its behavior in various experimental settings, from reaction kinetics to formulation and biological assays.

Chemical Identity and Structural Elucidation

The unambiguous identification of a chemical entity is the foundation of all subsequent research. For 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one, this is established through a combination of nomenclature, unique identifiers, and structural data.

Core Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one | N/A |

| CAS Number | 1280786-79-9 | [1] |

| Molecular Formula | C₁₀H₉BrClNO | [1] |

| Molecular Weight | 274.5 g/mol | [1] |

| InChI | InChI=1S/C10H9BrClNO/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | [1] |

| PubChem CID | 53216893 | [1] |

Chemical Structure

The molecular architecture consists of a five-membered lactam (pyrrolidin-2-one) ring bonded via its nitrogen atom to a 2-bromo-4-chlorophenyl group.

(Note: An illustrative 2D structure. For an official depiction, refer to the sources cited.)

(Note: An illustrative 2D structure. For an official depiction, refer to the sources cited.)

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. The data presented here is based on available supplier information and predictive models, which should be confirmed by empirical testing.

| Property | Value / Description | Methodological Rationale |

| Purity | ≥98% | [1] |

| Physical State | Solid at room temperature (Predicted) | Based on the relatively high molecular weight and aromatic nature. |

| Melting Point | Not specified. Expected to be a crystalline solid with a defined melting point. | Differential Scanning Calorimetry (DSC) or a standard capillary melting point apparatus would be used for its sharp, reproducible transition temperature. |

| Boiling Point | Not specified. Expected to be high due to molecular weight and polarity. | High vacuum distillation would be required to prevent decomposition. Not a primary characterization parameter unless purification by distillation is needed. |

| Solubility | Not specified. Expected to be soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | "Like dissolves like." The lactam provides polarity, while the halogenated aryl ring imparts lipophilicity. Solubility in a range of solvents is critical for reaction setup and analytical sample preparation. |

| Storage | Room temperature.[1] | Indicates good chemical stability under standard laboratory conditions. |

| Shelf Life | 1095 days (3 years).[1] | Suggests low reactivity with atmospheric oxygen or moisture. |

Analytical Characterization Workflow

A multi-technique approach is essential for the comprehensive characterization and quality control of a novel chemical entity. Each technique provides a unique piece of the structural puzzle.

Caption: Workflow for the synthesis and analytical validation of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring and the aliphatic protons of the pyrrolidinone ring. The substitution pattern on the aromatic ring will lead to a specific splitting pattern, and the chemical shifts of the pyrrolidinone protons will be influenced by the adjacent nitrogen and carbonyl groups.

-

¹³C NMR: The carbon NMR would confirm the presence of 10 unique carbon atoms, with characteristic chemical shifts for the carbonyl carbon, aromatic carbons (some bonded to halogens), and the aliphatic carbons of the lactam ring.

Mass Spectrometry (MS)

MS provides the exact molecular weight and can offer clues about the elemental composition.

-

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the molecular formula. The presence of bromine and chlorine atoms will result in a highly characteristic isotopic pattern due to their natural isotopic abundances (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), serving as a definitive confirmation of the compound's identity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a non-volatile organic compound.

-

Methodology: A reversed-phase C18 column is typically employed with a mobile phase gradient of water and acetonitrile or methanol. A UV detector set to a wavelength where the aromatic system absorbs strongly (e.g., ~254 nm) would be used for detection. The purity is calculated from the relative area of the main peak versus any impurity peaks.

Key Experimental Protocols

The following sections detail standardized, self-validating protocols for determining critical physicochemical parameters. The rationale behind key steps is provided to impart a deeper understanding of the methodology.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the OECD Guideline 105 and is the benchmark for determining the solubility of a substance in water.

Rationale: The shake-flask method is a globally accepted standard that allows a compound to reach thermodynamic equilibrium between its solid phase and the aqueous phase, providing a true measure of its intrinsic solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one to a flask containing a known volume of purified water (e.g., 10 mL). The excess is critical to ensure saturation.

-

Equilibration: Seal the flask and place it in a mechanical shaker or agitator in a constant temperature bath (typically 25 °C). Agitate the mixture for at least 24 hours. A preliminary test can be run to ensure equilibrium is reached (e.g., taking measurements at 24h, 48h, and 72h to see if the value remains constant).

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved solid to settle.

-

Sampling & Analysis: Carefully withdraw a sample from the clear, supernatant aqueous phase. To ensure no solid particles are transferred, the sample should be centrifuged and/or filtered through a syringe filter (e.g., 0.22 µm PTFE) that does not bind the analyte.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Caption: Standard workflow for the shake-flask solubility determination method.

Protocol: ¹H NMR Sample Preparation and Acquisition

Rationale: Proper sample preparation is critical for acquiring a high-quality NMR spectrum free from interfering signals and line broadening. The choice of solvent is the most important variable.

Step-by-Step Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. Most commercial deuterated solvents already contain TMS. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Acquisition: Place the NMR tube in the spectrometer. The instrument is first tuned and shimmed to optimize the magnetic field homogeneity. A standard proton spectrum is then acquired. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.[2]

Conclusion

1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one is a halogenated N-aryl lactam with well-defined chemical identifiers. While extensive peer-reviewed data on its physicochemical properties is not yet prevalent, its structure allows for reliable predictions and its characterization can be achieved through a standard suite of analytical techniques. This guide has outlined the foundational identity of the molecule and provided the robust, rationale-driven experimental frameworks necessary for its empirical validation. The protocols described herein represent the gold standard in the field, ensuring that researchers can generate reliable, reproducible data essential for advancing their work in drug development and chemical synthesis.

References

-

PubChem. (2025). 4-(4-Chlorophenyl)-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved from [Link]]

-

PubChem. (2025). p-Chlorophenacyl bromide. National Center for Biotechnology Information. Retrieved from [Link]]

-

Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 50(11), 2661-2671*. Retrieved from [Link]2]

Sources

A Technical Guide to Investigating the Potential Biological Activity of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one

Foreword: Unlocking the Potential of Privileged Scaffolds

In the landscape of modern drug discovery, the identification and exploration of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient therapeutic development. The pyrrolidin-2-one nucleus is one such scaffold, a five-membered lactam ring that serves as the foundation for a multitude of compounds with diverse and potent pharmacological activities.[1][2][3] This technical guide focuses on a specific, yet unexplored, derivative of this versatile scaffold: 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one . While direct biological data for this compound is not yet publicly available, its structural features, particularly the N-aryl substitution with a halogenated phenyl ring, suggest a high probability of significant biological activity.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is not a mere recitation of protocols, but a strategic roadmap for the systematic investigation of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one. We will delve into the rationale behind experimental choices, provide detailed, self-validating methodologies, and offer insights into the interpretation of potential outcomes. Our approach is grounded in the principle of building a comprehensive biological profile of this novel chemical entity, from initial cytotoxicity assessments to the elucidation of specific molecular targets.

The Pyrrolidin-2-one Core: A Foundation for Diverse Bioactivity

The pyrrolidin-2-one ring is a recurring motif in a wide array of biologically active molecules, both natural and synthetic.[2][4] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including:

-

Antimicrobial and Antifungal Activity: The lactam ring is a key feature of many antibiotics, and various pyrrolidin-2-one derivatives have been shown to exhibit activity against both bacterial and fungal pathogens.[1][2][3]

-

Anticancer Properties: Numerous pyrrolidin-2-one analogues have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][3]

-

Central Nervous System (CNS) Activity: The pyrrolidin-2-one structure is a component of nootropic drugs like Piracetam and has been explored for anticonvulsant and other CNS-related activities.[5]

-

Cardiovascular Effects: N-aryl substituted pyrrolidin-2-ones have been investigated as potassium channel openers and have shown potential as antiarrhythmic and antihypertensive agents.[6][7][8]

The N-arylation of the pyrrolidin-2-one scaffold, as seen in our target compound, is a common strategy to modulate and enhance biological activity. The nature and substitution pattern of the aryl ring play a crucial role in determining the compound's interaction with biological targets. The presence of a 2-bromo-4-chlorophenyl group in 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one is of particular interest. Halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity through halogen bonding and altering metabolic stability.

Given this context, a logical starting point for the investigation of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one is to cast a wide net, beginning with general cytotoxicity screening, followed by more focused assays based on the known activities of structurally related compounds.

A Phased Approach to Biological Characterization

We propose a multi-phase experimental workflow to systematically evaluate the biological potential of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one. This approach is designed to efficiently move from broad, initial screening to more specific, target-oriented investigations.

Caption: A phased workflow for the biological evaluation of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one.

Phase 1: Foundational Screening

The initial phase is designed to provide a broad overview of the compound's biological effects and to identify promising avenues for further investigation.

Before embarking on extensive wet-lab experiments, computational methods can provide valuable, albeit predictive, insights into the potential biological targets of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one.[9][10] These in silico approaches can be broadly categorized into ligand-based and structure-based methods.[10]

-

Ligand-Based Approaches: These methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[9] By comparing the structure of our target compound to large databases of molecules with known biological activities (e.g., ChEMBL, PubChem), we can generate a ranked list of potential targets.

-

Structure-Based Approaches (Reverse Docking): This method involves docking the 3D structure of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one into the binding sites of a large number of crystallographically determined protein structures.[9] The predicted binding affinities can then be used to prioritize potential targets for experimental validation.

While these predictions are not a substitute for experimental data, they can be invaluable for hypothesis generation and for prioritizing the selection of cell lines and specific assays in subsequent phases.

A fundamental first step in characterizing any novel compound is to assess its cytotoxicity across a panel of relevant human cell lines.[11] This not only provides information about the compound's potential as an anticancer agent but also establishes a therapeutic window for other potential applications.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., a panel representing different cancer types such as MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293)

-